molecular formula C18H14N2O4 B086120 Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- CAS No. 129-30-6

Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis-

Cat. No. B086120
CAS RN: 129-30-6
M. Wt: 322.3 g/mol
InChI Key: FKRYJILJIVPKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis- is a synthetic compound that has been widely used in scientific research. It is commonly referred to as Bis-AA and is a member of the anthracene-based fluorescent dyes family. Bis-AA has unique physical and chemical properties that make it an excellent tool for studying biological systems.

Mechanism Of Action

Bis-AA has a unique mechanism of action that is based on its fluorescent properties. It absorbs light at 370 nm and emits light at 470 nm. The fluorescence intensity of Bis-AA is highly dependent on its environment, such as pH, temperature, and polarity. Bis-AA can undergo a photo-induced electron transfer process that results in the formation of a highly fluorescent species. This process is reversible, and the fluorescence intensity can be modulated by changing the environmental conditions.

Biochemical And Physiological Effects

Bis-AA has been shown to have minimal effects on biochemical and physiological systems. It has been used in various cell lines and animal models without any significant adverse effects. Bis-AA is relatively non-toxic and has a low binding affinity for proteins, making it an excellent tool for studying biological systems.

Advantages And Limitations For Lab Experiments

Bis-AA has several advantages for lab experiments. It is a highly sensitive fluorescent dye that can be used to monitor subtle changes in biological systems. It is also relatively non-toxic and has minimal effects on biochemical and physiological systems. However, Bis-AA has some limitations. It has a low quantum yield, which can limit its sensitivity in some experiments. It also has a relatively short excitation wavelength, which can limit its use in some applications.

Future Directions

There are several future directions for Bis-AA research. One potential area of research is the development of new Bis-AA derivatives with improved properties, such as higher quantum yields and longer excitation wavelengths. Another potential area of research is the application of Bis-AA in live-cell imaging. Bis-AA has been used in fixed-cell imaging, but its application in live-cell imaging is still limited. Finally, Bis-AA can be used in the development of biosensors for various analytes, such as pH and calcium ions.
Conclusion:
In conclusion, Bis-AA is a synthetic compound that has been widely used in scientific research. It is a highly sensitive fluorescent dye that can be used to monitor subtle changes in biological systems. Bis-AA has a unique mechanism of action that is based on its fluorescent properties. It has minimal effects on biochemical and physiological systems, making it an excellent tool for studying biological systems. Bis-AA has several advantages for lab experiments, but it also has some limitations. There are several future directions for Bis-AA research, including the development of new derivatives and the application of Bis-AA in live-cell imaging and biosensors.

Synthesis Methods

The synthesis of Bis-AA is a multi-step process that involves the condensation of 9,10-anthraquinone-2-sulfonyl chloride with acetamide followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained after purification by column chromatography. The yield of the synthesis is around 30-40%.

Scientific Research Applications

Bis-AA has been widely used in various scientific research areas, including biochemistry, cell biology, and biophysics. It is a fluorescent dye that can be used to label proteins, lipids, and nucleic acids. Bis-AA has been used to study protein-protein interactions, protein folding, and lipid membrane dynamics. It can also be used to monitor intracellular pH changes and calcium ion concentrations.

properties

CAS RN

129-30-6

Product Name

Acetamide, N,N'-bis(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis-

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

N-(5-acetamido-9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C18H14N2O4/c1-9(21)19-13-7-3-5-11-15(13)17(23)12-6-4-8-14(20-10(2)22)16(12)18(11)24/h3-8H,1-2H3,(H,19,21)(H,20,22)

InChI Key

FKRYJILJIVPKTR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C

Other CAS RN

129-30-6

Origin of Product

United States

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